molecular formula C12H22O4 B13804041 3,3,6,6-Tetramethylsuberic acid CAS No. 23578-38-3

3,3,6,6-Tetramethylsuberic acid

Cat. No.: B13804041
CAS No.: 23578-38-3
M. Wt: 230.30 g/mol
InChI Key: XCPSWBNEOGUWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,6,6-Tetramethylsuberic acid is an organic compound with the molecular formula C12H22O4. It is a dicarboxylic acid with two carboxyl groups (-COOH) attached to a central carbon chain. The compound is known for its unique structural features, which include four methyl groups (-CH3) attached to the carbon chain, making it highly branched. This structural configuration imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6,6-Tetramethylsuberic acid can be achieved through various synthetic routes. One common method involves the oxidation of 3,3,6,6-tetramethylcyclohexanol using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The reaction typically takes place under acidic conditions and requires careful control of temperature and reaction time to ensure complete oxidation and high yield of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency. Additionally, the use of catalysts and advanced purification techniques can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3,3,6,6-Tetramethylsuberic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols or alkanes.

    Substitution: The methyl groups can undergo substitution reactions with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).

Major Products Formed

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated derivatives and other substituted compounds.

Scientific Research Applications

3,3,6,6-Tetramethylsuberic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3,3,6,6-Tetramethylsuberic acid involves its interaction with various molecular targets and pathways. The compound’s carboxyl groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, influencing their structure and function. Additionally, the methyl groups can affect the compound’s hydrophobicity and steric properties, impacting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylglutaric acid: A dicarboxylic acid with two methyl groups attached to the carbon chain.

    3,3,6,6-Tetramethyladipic acid: A similar compound with a different carbon chain length.

    3,3,6,6-Tetramethylpimelic acid: Another dicarboxylic acid with a similar structure but different carbon chain length.

Uniqueness

3,3,6,6-Tetramethylsuberic acid is unique due to its highly branched structure with four methyl groups, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for various applications in research and industry, offering advantages such as increased stability, reactivity, and specificity in chemical reactions.

Properties

CAS No.

23578-38-3

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

3,3,6,6-tetramethyloctanedioic acid

InChI

InChI=1S/C12H22O4/c1-11(2,7-9(13)14)5-6-12(3,4)8-10(15)16/h5-8H2,1-4H3,(H,13,14)(H,15,16)

InChI Key

XCPSWBNEOGUWCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(C)(C)CC(=O)O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.